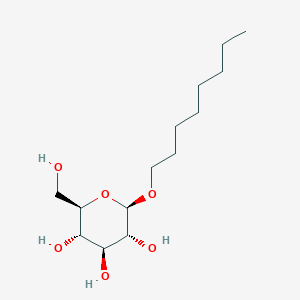

Octyl-beta-D-glucopyranoside

Beschreibung

Historical Context and Discovery of Alkyl Glycosides in Research

The journey of alkyl glycosides, the class of compounds to which OGP belongs, began over a century ago with the pioneering work of Emil Fischer, who first synthesized and identified these molecules in a laboratory setting. brillachem.come-bookshelf.de Roughly four decades later, the first patent for the use of alkyl glycosides in detergents was filed in Germany, marking their entry into industrial applications. brillachem.come-bookshelf.de However, it took another 40 to 50 years for research groups in various companies to develop technical processes for their production based on Fischer's original synthesis methods. e-bookshelf.de This involved adapting the reaction of glucose with hydrophilic alcohols to hydrophobic alcohols with alkyl chains ranging from eight (octyl) to sixteen (hexadecyl) carbons. e-bookshelf.de

In the late 1970s, Rohm & Haas became the first company to mass-produce octyl/decyl (C8-C10) glycosides. brillachem.com This was followed by other companies like BASF and SEPPIC. brillachem.com Initially, the application of these short-chain alkyl glycosides was limited due to performance and quality issues. brillachem.com However, improvements in quality over the years led to their wider use. brillachem.com The 1980s saw a push towards developing longer-chain alkyl glycosides (C12-C14) for the cosmetics and detergent industries, with companies like Henkel KGaA and Horizon leading the way. brillachem.com The commercial availability of alkyl polyglycosides in industrial quantities was a significant milestone, with Henkel establishing production plants in the USA and Germany in the early 1990s. e-bookshelf.de A key development for the research community was the publication of an improved synthesis method for octyl glucoside in 1978, which contributed to its popularity among scientists. wikipedia.org

Chemical Classification and Amphiphilic Nature of OGP

Octyl-beta-D-glucopyranoside is classified as a non-ionic surfactant and an alkyl glycoside. cymitquimica.comchemsynlab.com Its defining characteristic is its amphiphilic nature, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part within the same molecule. cymitquimica.comchemsynlab.comunc.edu This dual nature is fundamental to its function as a detergent.

The hydrophilic portion of OGP is the glucoside (glucose) head group. cymitquimica.comchemsynlab.com This sugar moiety is polar and readily forms hydrogen bonds with water molecules, making this part of the molecule water-soluble. unc.edu The hydroxyl groups on the glucose ring are responsible for its hydrophilic character. researchgate.net

The hydrophobic part of OGP is the octyl chain, an eight-carbon alkyl group attached to the anomeric carbon of the glucose molecule. cymitquimica.comchemsynlab.com This long hydrocarbon tail is non-polar and repels water, preferring to interact with other non-polar molecules like lipids. unc.edu

Hydrophilic Glucoside Moiety

Significance of OGP as a Non-Ionic Detergent in Membrane Biology

OGP's status as a non-ionic detergent makes it particularly valuable in the study of membrane proteins. cymitquimica.comchemsynlab.comcarlroth.com Unlike ionic detergents which carry a net electrical charge, OGP's uncharged head group makes it less likely to denature proteins or disrupt protein-protein interactions. chemsynlab.comunc.edu This "mild" or "non-denaturing" characteristic is crucial for isolating membrane proteins while preserving their native structure and biological activity. krackeler.comscbt.com

When introduced to a biological membrane at a sufficient concentration (above its critical micelle concentration or CMC), OGP monomers partition into the lipid bilayer. unc.edu As the concentration increases, the detergent molecules disrupt the lipid-lipid and lipid-protein interactions, leading to the solubilization of the membrane. unc.edugbiosciences.com The hydrophobic tails of OGP molecules surround the hydrophobic regions of the membrane proteins, forming mixed micelles where the protein is shielded from the aqueous environment, thus keeping it soluble. OGP is known to form small, uniform micelles. chemsynlab.com A significant advantage of OGP is its relatively high CMC (around 18-25 mM), which allows for its easy removal from protein preparations through dialysis. chemsynlab.comkrackeler.com

Overview of Broad Academic Research Applications

The unique properties of OGP have led to its widespread use in a variety of academic research applications. cymitquimica.commedchemexpress.com Its primary application is in the solubilization, purification, and reconstitution of membrane-bound proteins for structural and functional studies. chemsynlab.comscbt.com This includes research on membrane receptors, transport proteins, and enzymes embedded in cell membranes. gbiosciences.com

OGP has been instrumental in preparing samples for techniques such as 2D electrophoresis, where it has been shown to improve the resolution of proteins. krackeler.com It is also used in the crystallization of membrane proteins, a critical step for determining their three-dimensional structure using X-ray crystallography. medchemexpress.commpbio.com Furthermore, OGP has found applications in immunoprecipitation, particularly for improving the selectivity of phosphotyrosine-modified proteins. wikipedia.org In the field of biophysics, it is used to create and study artificial lipid monolayers on sensor surfaces. biocat.com Other applications include its use in cell lysis under specific conditions and in the study of oligosaccharide cleavage from glycoproteins. medchemexpress.commpbio.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042234 | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | n-Octyl-beta-D-glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29836-26-8, 41444-50-2 | |

| Record name | Octyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-O-octyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Octyl Beta D Glucopyranoside

Traditional Chemical Synthesis Routes

The conventional synthesis of Octyl-beta-D-glucopyranoside predominantly relies on well-established glycosylation methods, such as the Koenigs-Knorr and Fischer glycosylation reactions. These multi-step processes involve the protection of hydroxyl groups, glycosidic bond formation, and subsequent deprotection.

Multi-Step Synthesis from D-Glucose Precursors

The classical approach to synthesizing OGP commences with the readily available monosaccharide, D-glucose. A common strategy is the Koenigs-Knorr method, which involves the following key steps:

Protection: The hydroxyl groups of D-glucose are first protected to prevent unwanted side reactions. This is typically achieved by acetylation using acetic anhydride (B1165640) in the presence of a catalyst like sodium acetate, yielding per-O-acetylated glucose (pentaacetylglucose). d-nb.info

Activation: The anomeric hydroxyl group is then activated to create a good leaving group. Treatment of the peracetylated glucose with hydrogen bromide (HBr) in acetic acid results in the formation of acetobromo-α-D-glucose. nih.gov

Glycosylation: The crucial glycosidic bond is formed by reacting the acetobromo-α-D-glucose with 1-octanol (B28484). This reaction is typically promoted by heavy metal salts, such as silver oxide or cadmium carbonate, which act as halophilic promoters. ajol.infomdpi.com The use of zinc oxide has also been explored as a more cost-effective catalyst.

Deprotection: Finally, the acetyl protecting groups are removed from the resulting octyl-per-O-acetyl-beta-D-glucopyranoside. This is commonly accomplished by Zemplén deacetylation, using a catalytic amount of sodium methoxide (B1231860) in methanol, to yield the final product, this compound. ajol.info

An alternative, though often less selective for the β-anomer, is the Fischer glycosylation method. This involves the direct reaction of D-glucose with an excess of 1-octanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid immobilized on silica. d-nb.infoscholaris.ca This method is simpler but can lead to a mixture of anomers (α and β) and furanoside/pyranoside forms, necessitating careful purification.

Optimization of Reaction Conditions for Yield and Purity

Efforts to enhance the efficiency of traditional OGP synthesis have focused on optimizing various reaction parameters. Key variables that significantly influence the yield and purity of the final product include the choice of catalyst, solvent, temperature, and reaction time.

The selection of the promoter in the Koenigs-Knorr reaction is critical. While classic promoters like silver salts are effective, their high cost and the light sensitivity of reagents like silver carbonate have driven research into alternatives. mdpi.com For instance, the use of cadmium carbonate has been shown to be an effective promoter for the synthesis of related alkyl glycosides. mdpi.com

Microwave-assisted synthesis has emerged as a promising technique to accelerate Fischer glycosylation. Studies have shown that microwave irradiation can significantly reduce reaction times from hours to minutes while increasing product yields. For example, a microwave-assisted Fischer glycosylation yielded 80% of the product in 10 minutes, compared to 70% after 8 hours using conventional heating. scholaris.ca

The choice of solvent and the use of phase-transfer catalysts can also impact the reaction outcome. The development of direct glycosylation methods aims to simplify the process by avoiding the protection-deprotection steps, though challenges in controlling stereoselectivity remain.

| Method | Precursor | Key Reagents | Typical Yield | Key Findings |

| Koenigs-Knorr | D-Glucose | Acetic anhydride, HBr, 1-octanol, Silver or Cadmium salts, Sodium methoxide | 50-60% | Stereoselective for β-anomer; heavy metal promoters are effective but can be costly. ajol.infomdpi.com |

| Fischer Glycosylation | D-Glucose | 1-octanol, HCl or H2SO4-silica | Variable, can be >95% (butyl glucoside) | Simpler, one-pot reaction but often results in anomeric mixtures. d-nb.infoiyte.edu.tr |

| Microwave-Assisted Fischer Glycosylation | D-Glucose | 1-octanol, Acid catalyst | ~80% | Significantly reduces reaction time and can improve yield. scholaris.ca |

Enzymatic and Chemoenzymatic Synthesis Approaches

In response to the drawbacks of traditional chemical synthesis, such as the use of harsh reagents and the need for multiple protection and deprotection steps, enzymatic and chemoenzymatic methods have gained significant attention. These approaches offer milder reaction conditions, high stereoselectivity, and improved sustainability.

Transglucosylation Reactions Utilizing β-Glucosidase

Enzymatic synthesis of OGP is often achieved through transglucosylation reactions catalyzed by β-glucosidases (EC 3.2.1.21). In this process, a glucosyl donor transfers its glucose moiety to an acceptor, in this case, 1-octanol. The reaction can proceed via two main routes: reverse hydrolysis, where glucose is directly condensed with octanol, or transglycosylation, using an activated glucosyl donor like p-nitrophenyl β-D-glucopyranoside (pNPG). nih.gov

Transglycosylation is generally more efficient than reverse hydrolysis. nih.gov Various sources of β-glucosidase have been explored for OGP synthesis, including enzymes from almonds and microbial sources like Pichia etchellsii and Thai rosewood. nih.govcanada.canih.gov The use of immobilized enzymes is also a common strategy to facilitate catalyst reuse and improve process economics. tandfonline.com

Whole-Cell Biocatalysis for OGP Production

To circumvent the need for enzyme purification, whole-cell biocatalysis presents an attractive alternative. This approach utilizes microorganisms that express the desired enzyme, often on the cell surface, as the catalyst. The thermotolerant yeast Pichia etchellsii, which displays cell wall-bound β-glucosidase, has been successfully employed for the synthesis of OGP. nih.gov This method simplifies the process by eliminating enzyme extraction and purification steps.

Similarly, a β-glucosidase from Thai rosewood displayed on the surface of Pichia pastoris has been used as a whole-cell biocatalyst for OGP synthesis. This system demonstrated high reaction efficiency and stability, with the catalyst being reusable for multiple reaction cycles. nih.gov

Optimization of Biocatalytic Parameters (e.g., Water Activity, Enzyme Concentration)

The yield and efficiency of enzymatic OGP synthesis are highly dependent on several parameters. Water activity (a_w) is a critical factor, as water is a competing nucleophile to octanol, leading to the hydrolysis of the glucosyl donor. An optimal water activity needs to be established to balance enzyme activity and minimize hydrolysis. For instance, in the synthesis of OGP using whole cells of Pichia etchellsii, a favorable initial water activity was found to be in the range of 0.33-0.64. nih.gov

Other important parameters that require optimization include:

Enzyme Concentration: Increasing the enzyme concentration generally increases the reaction rate, up to a certain point where it may no longer be the limiting factor. lu.se

Substrate Concentration: The concentrations of both the glucosyl donor and the acceptor influence the reaction equilibrium and rate.

Temperature and pH: These must be optimized to ensure maximal enzyme activity and stability.

Co-solvents: The use of organic co-solvents can enhance the solubility of substrates and influence enzyme activity and selectivity. For example, the addition of N,N-dimethylformamide (DMF) as a co-solvent has been shown to enhance the rate and conversion in the synthesis of OGP catalyzed by immobilized almond β-glucosidase. canada.ca

A chemoenzymatic approach for the derivatization of OGP has also been demonstrated through the selective oxidation of its primary hydroxyl group to a carboxylic acid using a laccase/TEMPO catalyst system. This creates an anionic surfactant derivative with pH-responsive properties. lu.se

| Enzyme/Biocatalyst | Glucosyl Donor | Acceptor | Key Optimization Parameter(s) | Achieved Yield/Concentration |

| Pichia etchellsii (whole cells) | p-Nitrophenyl β-D-glucopyranoside (pNPG) | 1-Octanol | Water activity (0.33-0.64) | ~70% conversion, 30 mM OGP. nih.gov |

| Pichia etchellsii (whole cells) | Methyl-β-D-glucopyranoside | 1-Octanol | Water content (8%), reaction time (6h) | ~60% conversion. researchgate.net |

| Almond β-glucosidase (immobilized) | D-Glucose | 1-Octanol | Co-solvent (20% DMF) | 100 mM OGP. canada.ca |

| Thai rosewood β-glucosidase (P. pastoris display) | BG (unspecified) | 1-Octanol | Not specified in abstract | 51.1% conversion. nih.gov |

Synthesis of this compound Derivatives for Modified Properties

The modification of this compound (OG), a non-ionic surfactant, is pursued to introduce new functionalities and enhance its properties for a wider range of applications. nih.govlu.se A key strategy involves the introduction of ionizable groups, which can transform the non-ionic surfactant into an anionic, pH-responsive one. This is primarily achieved by the selective oxidation of the primary hydroxyl group on the glucose headgroup to a carboxylic acid, yielding this compound uronic acid (OG-COOH). nih.govd-nb.info

Introduction of Ionizable Groups (e.g., Uronic Acid Derivatives)

The primary method for introducing an ionizable carboxyl group onto this compound is through the selective oxidation of the C-6 primary alcohol of the glucopyranoside ring to a carboxylic acid. vulcanchem.com This conversion results in the formation of this compound uronic acid, also referred to as octyl β-D-glucuronic acid. nih.govvulcanchem.com This transformation imparts a negative charge to the molecule at pH values above its pKa, making the surfactant's properties, such as foaming and emulsification, dependent on the pH of the solution. nih.gov The presence of the carboxyl group enhances the surfactant's utility in applications requiring pH-dependent behavior, such as in controlled-release systems or specialized cleaning formulations. nih.govvulcanchem.com

Traditional chemical oxidation methods can be used but often require harsh conditions and may lack selectivity. vulcanchem.com More recent and preferred methods utilize chemoenzymatic approaches, which offer milder reaction conditions and higher selectivity, aligning with green chemistry principles. vulcanchem.com

Chemoenzymatic Oxidation Strategies for Derivatization

Chemoenzymatic strategies have been successfully developed for the selective oxidation of this compound. A prominent and efficient method involves the use of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical as a catalyst in conjunction with an enzyme, such as laccase, and oxygen from the air as the primary oxidant. nih.govlu.sed-nb.info

The catalytic cycle begins with the laccase enzyme oxidizing the TEMPO radical to its corresponding oxoammonium ion. vulcanchem.com This ion is the active oxidizing species that selectively abstracts a hydrogen atom from the primary hydroxyl group (C-6) of the this compound, chosen due to its steric accessibility over the secondary hydroxyl groups. vulcanchem.com This process forms an aldehyde intermediate (octyl-β-D-gluco-hexodialdo-1,5-pyranoside), which is rapidly further oxidized to the final carboxylic acid product, this compound uronic acid. lu.se The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature, for instance, in a citrate (B86180) buffer at pH 5 and 24°C. vulcanchem.comresearchgate.net This system avoids the need for harsh chemical oxidants and protective group chemistry, making it an environmentally benign and efficient pathway. vulcanchem.com The concentration of TEMPO, laccase, and the substrate itself are critical parameters that influence the reaction rate and final yield. d-nb.inforesearchgate.net

Other TEMPO-based systems for oxidizing alkyl glycosides have also been explored, including those that use sodium hypochlorite (B82951) (NaClO) with sodium bromide (NaBr) as a co-catalyst or electrochemical methods for TEMPO regeneration. d-nb.inforesearchgate.netmdpi.com

Comparative Analysis of Synthetic Yields and Purity

The efficiency of the synthesis of this compound uronic acid varies with the methodology and reaction conditions employed. The laccase/TEMPO chemoenzymatic system has demonstrated high conversion rates and yields.

Research has shown that under optimized conditions, the conversion of this compound to its uronic acid derivative can be nearly quantitative. nih.gov For example, at a substrate concentration of 10 mM, the conversion can be almost 100%. nih.gov Even at significantly higher substrate concentrations, such as 60 mM, a high conversion of 85% can be achieved within a 24-hour reaction period. nih.gov The purity of the final product is generally high due to the high selectivity of the enzymatic oxidation for the primary alcohol. researchgate.net

The table below summarizes findings for the laccase/TEMPO-mediated synthesis of this compound uronic acid.

| Substrate Concentration (mM) | Conversion (%) | Reaction Time (h) | Key Conditions | Source |

| 10 | ~100 | Not specified | Laccase/TEMPO, pH 5 | nih.gov |

| 60 | 85 | 24 | Laccase/TEMPO, pH 5, 24°C | nih.govvulcanchem.com |

This table is based on data for the chemoenzymatic oxidation of this compound using a laccase/TEMPO system.

Micellar and Solution Behavior of Octyl Beta D Glucopyranoside

Thermodynamics of Micellization

The formation of micelles by octyl-beta-D-glucopyranoside is a spontaneous process driven by a delicate balance of thermodynamic forces, including Gibbs free energy, enthalpy, and entropy. mdpi.com

Standard Gibbs Free Energy, Enthalpy, and Entropy of Micellization

The thermodynamic parameters of micellization—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—provide a comprehensive understanding of the driving forces behind micelle formation. The process of micellization for this compound is spontaneous, as indicated by a negative Gibbs free energy of micellization. mdpi.comrsc.org

The thermodynamic parameters can be determined from the temperature dependence of the CMC. mdpi.com For instance, the standard Gibbs free energy of micellization can be calculated from the CMC value. researchgate.netnih.gov The standard enthalpy and entropy of micellization can then be deduced from the relationship between Gibbs free energy and temperature. mdpi.com

Table 3: Thermodynamic Parameters of Demicellization for Octyl Glycosides at 298 K

| Compound | ΔG°demic (kJ mol⁻¹) | ΔH°demic (kJ mol⁻¹) | TΔS°demic (kJ mol⁻¹) | ΔS°demic (J K⁻¹ mol⁻¹) |

|---|---|---|---|---|

| αOctylMan | 21.2 ± 0.2 | -10.3 ± 1.7 | -31.5 ± 1.9 | -105.6 ± 6.5 |

| βOctylMan | 19.3 ± 0.1 | -9.7 ± 0.9 | -29.1 ± 0.8 | -97.5 ± 2.8 |

| αOctylGal | 18.6 ± 0.1 | -9.2 ± 1.0 | -27.9 ± 1.1 | -93.5 ± 3.3 |

| βOctylGal | 18.5 ± 0.2 | -8.4 ± 0.7 | -26.9 ± 1.2 | -90.2 ± 3.1 |

| βOctylGlc | 18.8 ± 0.2 | -6.4 ± 1.2 | -25.2 ± 1.4 | -84.6 ± 4.6 |

Note: ΔG°mic = -ΔG°demic, ΔH°mic = -ΔH°demic, ΔS°mic = -ΔS°demic. Data from rsc.org.

Micellar Structure and Morphology

The structure and shape of this compound micelles are crucial for their function, particularly in applications like solubilizing membrane proteins.

Spherical vs. Non-Spherical Micelle Geometries

While often depicted as spherical, micelles of this compound are more accurately described as having non-spherical geometries. researchgate.netnih.gov The shape of these micelles is influenced by the geometry of the surfactant molecule, concentration, and temperature. mdpi.com The cone-like shape of the individual this compound monomers, where the head group occupies more space than the alkyl tail, favors the formation of curved structures. researchgate.net

Molecular Dynamics Simulations of Micelle Formation and Dynamics

Molecular dynamics (MD) simulations have provided significant insights into the formation, structure, and dynamics of this compound micelles. researchgate.netnih.govresearchgate.net These simulations model the behavior of individual atoms and molecules over time, allowing for a detailed characterization of micellar properties.

MD studies have explored the effect of aggregate size on the structural properties of these micelles. researchgate.net Simulations have shown that micelles with as few as 10 monomers can be stable. researchgate.net The shape and internal properties of the micelles, such as tail length and isomerization rates, show little change with size, while surface properties vary due to the changing surface area-to-volume ratio. researchgate.net

Simulations have also revealed the dynamic nature of these micelles. researchgate.netacs.org Shape changes occur on the timescale of tens to hundreds of picoseconds, while the rotation of the micelle and the diffusion of individual lipid molecules within the micelle happen over nanoseconds. researchgate.netacs.org MD simulations have also successfully demonstrated the self-assembly of dispersed this compound molecules into micelles on the nanosecond timescale. researchgate.net These computational studies complement experimental findings and provide a molecular-level understanding of the complex behavior of this compound in solution. nih.govcfs.ac.uk

Local Density Profiles of Micelle/Solvent Systems

The spatial arrangement of molecules within and around an this compound micelle can be described by local density profiles, which are often determined through molecular dynamics simulations. These simulations provide insight into the distribution of the surfactant's components and the surrounding solvent. For simulated n-octyl-β-D-glucopyranoside micelles, the local density profiles show distinct regions corresponding to the hydrophobic core, the hydrophilic shell, and the solvent. The headgroup number density reaches its maximum at a distance of approximately 12.5 Å from the center of the micelle. researchgate.net This peak correlates well with the calculated radius of gyration (Rg) for the micelle, which is found to be between 12.4-12.5 Å. researchgate.net These profiles confirm a structure where the octyl chains are sequestered in the core and the glucopyranoside headgroups form a dense shell interacting with the aqueous solvent.

Hydrophilic/Hydrophobic Interface Characteristics

The interface between the hydrophobic core and the hydrophilic exterior of an this compound micelle is a critical region that dictates its interaction with the solvent and other molecules. All-atom molecular dynamics simulations reveal specific orientations of the glucose headgroup at this interface. nih.gov Radial distribution functions indicate that the hydroxyl oxygen atoms of the glucose ring are pointed outwards into the aqueous phase. nih.gov These exposed hydroxyl groups form hydrogen bonds with surrounding water molecules, leading to effective hydration of the micelle surface. nih.gov In contrast, the acetal (B89532) oxygen, ring oxygen, and anomeric carbon atoms are less exposed to the solvent. nih.gov The micelle surface itself is not perfectly smooth but is characterized as being rough and somewhat elongated, with an average shape described as a prolate ellipsoid. nih.gov This interface is where the detergent's primary function occurs, surrounding the hydrophobic regions of membrane proteins and exposing their hydrophilic parts to the aqueous environment, thus keeping them in solution. unc.edu

Influence of External Factors on Micellar Properties

Temperature Effects on Micellization

The micellization of alkyl-glycosides like this compound is considered relatively insensitive to temperature compared to other non-ionic surfactants, such as those with polyoxyethylene headgroups. researchgate.net This stability is attributed to the strong hydrogen bonding interactions between the carbohydrate hydroxy units and water molecules. researchgate.netmdpi.com However, temperature does have a measurable effect. For the closely related compound n-octyl-β-D-thioglucopyranoside (OTG), studies show that the critical micelle concentration (cmc) decreases as the temperature increases in the range of 25 to 45 °C. acs.org This indicates that the formation of micelles becomes more spontaneous at higher temperatures. mdpi.comresearchgate.net The standard Gibbs free energy of micellization (ΔG°mic) becomes more negative with increasing temperature, confirming a greater tendency to form aggregates. mdpi.com The enthalpy of micellization can be derived from the temperature dependence of the cmc using the Gibbs-Helmholtz equation. acs.org

Table 1: Effect of Temperature on the Critical Micelle Concentration (cmc) and Thermodynamic Parameters of n-Octyl-β-D-thioglucopyranoside (OTG) Micellization acs.org

| Temperature (°C) | cmc (mM) | Standard Free Energy of Micellization (ΔG°mic) (kJ/mol) |

| 25 | 8.7 | -17.0 |

| 35 | 8.4 | -17.5 |

| 45 | 8.0 | -18.1 |

Impact of Salts and Divalent Cations

As a non-ionic surfactant, this compound is generally less affected by the presence of salts than ionic surfactants. unc.edu For non-ionic detergents, salts typically have a minimal effect on micellar size. unc.edu However, specific interactions can still influence solution properties. A detailed thermodynamic and fluorimetric study on n-octyl β-d-glucopyranoside (OBG) in the presence of salts with divalent cations, such as Ca²⁺, has been conducted to analyze their effects on hydration and micellization processes. acs.org Such studies determine quantities like the apparent molar volume and apparent molar isoentropic compressibility to understand solute-solvent and solute-solute interactions. acs.org In more complex systems used for protein crystallization, the effects of additives like sodium and potassium phosphate (B84403) salts on the phase behavior of monoolein/β-octylglucoside mixtures have been investigated, revealing highly regular lyotropic phase behavior. nih.gov

Effects of Co-solvents (e.g., Ethylene (B1197577) Glycol)

The addition of a co-solvent like ethylene glycol (EG) significantly alters the micellar properties of alkylglucoside surfactants. nih.govnih.gov In studies using the related compound n-octyl-β-D-thioglucopyranoside (OTG), a systematic increase in the critical micelle concentration (cmc) is observed as the concentration of EG increases. nih.govnih.gov This is because the co-solvent reduces the cohesive energy of the solvent mixture compared to pure water, which in turn increases the solubility of the individual surfactant monomers and makes micelle formation less favorable. nih.govnih.gov The standard Gibbs free energy of micellization (ΔG°mic) becomes less negative with the addition of EG, confirming that the micellization ability weakens. nih.gov Furthermore, light scattering measurements show that the mean aggregation number of the micelles decreases as more EG is added. nih.govnih.gov The co-solvent is considered a "structure breaking agent" that diminishes the solvophobic effect driving aggregation and results in micelles with a less compact structure. nih.govnih.gov

Table 2: Effect of Ethylene Glycol (EG) on Micellar Properties of n-Octyl-β-D-thioglucopyranoside (OTG) at 25°C nih.gov

| EG Content (% w/w) | cmc (mM) | Mean Aggregation Number (Nagg) |

| 0 | 8.7 | 93 |

| 10 | 11.2 | 77 |

| 20 | 14.3 | 66 |

| 30 | 18.2 | 52 |

| 40 | 22.9 | 40 |

Intermicellar Interactions and Virial Coefficients

Intermicellar interactions in solutions of this compound can be quantified using the second virial coefficient (A₂ or B₂). This coefficient provides insight into the attractive or repulsive forces between micelles. For n-octyl-β-D-glucopyranoside (OG) micelles, light scattering experiments have shown that the second virial coefficient increases with temperature, changing from a negative value to a positive one at approximately 40 °C. acs.org A negative coefficient indicates net attractive forces between micelles, while a positive value signifies repulsive forces.

Table 3: Intermicellar Interaction Parameters for Alkylglucoside Micelles

| Surfactant | Solvent System | Temperature (°C) | Second Virial Coefficient (A₂) | Interaction Parameter (kD) |

| n-Octyl-β-D-glucopyranoside (OG) | Water | 22 | Negative acs.org | Not specified |

| n-Octyl-β-D-glucopyranoside (OG) | Water | 40 | Changes from negative to positive acs.org | Not specified |

| n-Octyl-β-D-thioglucopyranoside (OTG) | Water | 25 | Small, negative value mdpi.com | -6.9 mdpi.com |

| n-Octyl-β-D-thioglucopyranoside (OTG) | 10% Ethylene Glycol | 25 | Decreased attraction mdpi.com | -5.8 mdpi.com |

| n-Octyl-β-D-thioglucopyranoside (OTG) | 20% Ethylene Glycol | 25 | Decreased attraction mdpi.com | -4.2 mdpi.com |

| n-Octyl-β-D-thioglucopyranoside (OTG) | 30% Ethylene Glycol | 25 | Negligible attraction mdpi.com | -1.9 mdpi.com |

Mechanism of Solubilization of Lipid Bilayers

The solubilization of lipid bilayers by the non-ionic surfactant n-octyl-β-D-glucopyranoside (OGP) is a multi-step process that is fundamental to its application in membrane biochemistry, particularly for the purification of membrane proteins. The mechanism is generally understood to involve the partitioning of OGP monomers into the lipid bilayer, leading to structural perturbations and eventual disintegration of the lamellar structure into mixed micelles.

The process can be broadly categorized into three stages. Initially, at low concentrations, OGP monomers from the aqueous phase insert themselves into the lipid bilayer. As the concentration of OGP in the membrane increases, the bilayer becomes saturated. This incorporation leads to the destabilization of the membrane structure. Finally, at and above the critical micelle concentration (CMC), the bilayer structure breaks down, and mixed micelles composed of lipids and OGP are formed. A proposed mechanism suggests a direct formation of mixed micelles within the bilayer, which then progressively separate from the liposome (B1194612) surface, leading to complete solubilization without the formation of complex intermediate aggregates in equilibrated systems. acs.org

Studies using techniques like atomic force microscopy (AFM) have provided visual evidence for this process. Below its CMC, OGP does not solubilize the bilayer but can induce disorganization within lipid domains. nih.gov However, at concentrations above the CMC, OGP can cause the complete and immediate desorption of the entire bilayer. nih.gov

Interaction Thermodynamics of OGP with Lipid Bilayers

The interaction of OGP with lipid bilayers is governed by thermodynamic principles that describe the spontaneity and energetics of the partitioning process. High-sensitivity isothermal titration calorimetry (ITC) has been a key technique for elucidating these parameters.

The transfer of OGP from the aqueous phase into lipid bilayers, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), is characterized by a surface partition equilibrium. nih.gov The binding is primarily driven by the hydrophobic effect, as indicated by a large negative heat capacity change. nih.gov

Key thermodynamic parameters for the interaction of OGP with POPC bilayers are summarized in the table below. The near-zero enthalpy change (ΔH°) and the favorable Gibbs free energy of binding (ΔG°) highlight the entropy-driven nature of this hydrophobic binding. nih.gov The molar heat capacity (ΔCₚ) is notably large and negative, which is a characteristic feature of processes involving the transfer of hydrophobic molecules from an aqueous environment to a nonpolar one. nih.gov

The binding enthalpy shows sensitivity to the lipid environment. For instance, it increases by approximately 50% for large vesicles and by 75% for membranes that contain 50 mol% cholesterol, indicating that membrane composition modulates the energetic details of the interaction. nih.gov

Table 1: Thermodynamic Parameters of OGP Partitioning into POPC Bilayers

| Thermodynamic Parameter | Value |

|---|---|

| Molar Binding Enthalpy (ΔH°) | 1.3 ± 0.15 kcal/mol |

| Free Energy of Binding (ΔG°) | -5.2 kcal/mol |

| Molar Heat Capacity (ΔCₚ) | -75 cal K⁻¹ mol⁻¹ |

Data sourced from Seelig et al. (1997) nih.gov

Partitioning Behavior and Partition Constants

The partitioning of OGP between the aqueous phase and the lipid bilayer is a critical determinant of its solubilizing activity. This behavior is quantified by the partition coefficient (K), which describes the equilibrium distribution of the surfactant between the membrane and the surrounding medium.

For OGP partitioning into POPC bilayers, the partition coefficient has been determined to be approximately 120 ± 10 M⁻¹. nih.gov This value indicates a moderate affinity of the OGP monomer for the lipid bilayer. The partitioning can be influenced by the composition of the membrane. For example, the inclusion of negatively charged lipids or cholesterol into POPC membranes leads to a slight decrease in the partition constant to about 100 M⁻¹. nih.gov Interestingly, the partition coefficient appears to be independent of membrane curvature. nih.gov

The partitioning process is rapid, with OGP equilibrating between both leaflets of the membrane on a timescale ranging from milliseconds to tens of seconds. cambridge.org

Table 2: Partition Constants of OGP in Different Lipid Environments

| Membrane Composition | Partition Coefficient (K) |

|---|---|

| POPC | 120 ± 10 M⁻¹ |

| POPC with negatively charged lipids | ~100 M⁻¹ |

| POPC with cholesterol | ~100 M⁻¹ |

| POPC monolayer (at 32 mN/m) | ~320 M⁻¹ |

Data sourced from Seelig et al. (1997) nih.gov

Structural Perturbations of Lipid Bilayers Induced by OGP

The insertion of OGP molecules into a lipid bilayer induces significant structural changes, ultimately leading to membrane solubilization. These perturbations have been characterized in detail using techniques like solid-state deuterium (B1214612) NMR (²H-NMR) and atomic force microscopy (AFM).

²H-NMR studies on selectively deuterated POPC have revealed that OGP has a distinct, localized effect on the bilayer structure. The addition of OGP causes a strong increase in the fluctuations of the fatty acyl chain segments located in the hydrophobic core of the bilayer. nih.gov This disordering effect is concentration-dependent. openbiologyjournal.com In stark contrast, the lipid headgroup region remains largely unperturbed, even at OGP concentrations approaching those required for bilayer disruption. nih.gov This suggests that the headgroup region is the most stable structural element of the lipid membrane, which remains intact until the disorder in the acyl chains reaches a critical threshold. nih.gov

This mechanism of perturbation distinguishes OGP from other non-ionic detergents like octaethyleneglycol mono-n-dodecylether (C₁₂E₈), which tends to cause a more generalized disordering at all levels of the lipid bilayer. nih.gov

AFM imaging of supported lipid bilayers provides a visual correlate to these findings. In mixed lipid systems (DOPC/DPPC), OGP at concentrations below its CMC was observed to dissolve gel-phase DPPC domains into the liquid-crystalline DOPC matrix, indicating a disorganization of the molecular packing of the lipids. nih.gov

Toroidal Pore Formation Mechanism in Membranes

In addition to the classical model of bilayer solubilization into mixed micelles, there is evidence that OGP can induce the formation of transient, channel-like pores in lipid membranes through a toroidal mechanism. openbiologyjournal.comresearchgate.net This mechanism is particularly relevant at low, sub-solubilizing concentrations of the detergent.

In a toroidal pore, the lipid bilayer is bent back on itself, creating a continuous, water-filled channel that is lined by both the headgroups of the lipid molecules and the inserted surfactant molecules. researchgate.net This contrasts with a "barrel-stave" pore, where the channel is lined exclusively by protein or peptide staves.

Studies on planar lipid membranes have shown that OGP, even at very low concentrations, can form ion channels via a toroidal mechanism. openbiologyjournal.com In this cooperative model, both membrane lipids and OGP molecules contribute to the formation of transient shunts across the membrane. openbiologyjournal.comresearchgate.net The formation of these pores can lead to changes in membrane permeability and ion fluxes, which may precede complete membrane lysis. openbiologyjournal.com The concept of toroidal pore formation is a key mechanism for the activity of many antimicrobial peptides and pore-forming toxins. researchgate.netrsc.orgscholaris.ca

Applications in Membrane Protein Research and Structural Biology

Membrane Protein Solubilization and Extractionwikipedia.orgresearchgate.netnih.govoup.compnas.orgnih.govnih.govpnas.orgnih.gov

The primary application of Octyl-beta-D-glucopyranoside in membrane biology is the solubilization of integral membrane proteins, a critical first step for their purification and characterization. wikipedia.orgmpbio.com Its effectiveness is attributed to its ability to mimic the amphipathic environment of the lipid bilayer, thereby stabilizing the protein once it is removed from its native membrane context. chemsynlab.com The concentration of the detergent is a crucial factor, with different proteins showing optimal solubilization at varying detergent-to-protein ratios. nih.gov

A significant advantage of this compound is its mild, non-denaturing nature. scbt.com This property is crucial for preserving the tertiary and quaternary structure of proteins during the solubilization process, which is essential for maintaining their biological activity. nih.gov For instance, research on myelin basic protein (MBP), a protein that interacts with membrane phospholipids (B1166683), demonstrated that using this compound for purification allowed the protein to retain its native conformation. nih.gov Similarly, the protein-translocation enzymes of Escherichia coli, including the SecY protein, were successfully solubilized using a mixture containing this compound, which allowed for their functional reconstitution. pnas.org The ability to maintain the native state of proteins is a key reason why this compound is frequently chosen for studies where protein function is the primary focus. nih.govlabmartgh.com

The use of harsh detergents can lead to irreversible denaturation of proteins, necessitating complex and often inefficient refolding procedures. This compound, being a non-ionic and mild detergent, minimizes this issue. scbt.com Because it is uncharged, it is less likely to cause significant disruptions to the protein's structure, allowing for the isolation of proteins in a state that is close to their native, functional form. chemsynlab.com This gentle action avoids the challenges associated with trying to refold a denatured protein, which can be a significant bottleneck in membrane protein research. nih.govnih.gov

Beyond individual proteins, this compound is effective in solubilizing entire macromolecular complexes. nih.gov This capability is vital for studying protein-protein interactions and the function of multi-subunit protein machinery embedded in the membrane. For example, it has been used to extract GTP-binding regulatory proteins from rat brain "synaptoneurosomes" as large, polydisperse structures. pnas.org Research on spinach thylakoid membranes showed that initial solubilization with this compound, followed by treatment with n-dodecyl β-D-maltoside, allowed for the separation of dimeric and monomeric photosystem II core complexes. nih.gov This demonstrates its utility in isolating not just individual components but functional assemblies. nih.gov

The choice of detergent is critical for the successful extraction of membrane proteins, and the efficiency of this compound has been compared to other commonly used detergents. nih.gov While detergents like Triton X-100 may extract a broad range of membrane proteins, this compound can show preferential extraction depending on the protein and concentration used. nih.gov For example, in hog kidney brush border membranes, this compound preferentially extracts aminopeptidase (B13392206) M and gamma-glutamyltranspeptidase in a concentration-dependent manner, whereas Triton X-100 extracts all membrane proteins to a similar extent. nih.gov Its high Critical Micelle Concentration (CMC) is a significant advantage over many other detergents, as it allows for easier removal during purification and reconstitution steps. serva.de

Table 1: Comparison of Properties of Common Detergents in Membrane Protein Research

| Detergent | Chemical Type | CMC (mM) | Micelle Molecular Weight (kDa) | Key Characteristics |

| This compound (OG) | Non-ionic | 20-25 | ~25 | Mild, non-denaturing; high CMC allows for easy removal by dialysis. serva.demdpi.com |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | ~50 | Very mild and effective at stabilizing proteins; low CMC can make it difficult to remove. mdpi.com |

| Triton X-100 | Non-ionic | 0.2-0.9 | 60-90 | Effective for general solubilization; contains a phenyl ring that absorbs UV light, interfering with protein quantification. nih.govmdpi.com |

| CHAPS | Zwitterionic | 4-8 | ~6.2 | A bile salt derivative; useful for breaking protein-protein interactions. |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 7-10 | ~28.8 | Strong, denaturing detergent; typically used in electrophoretic applications rather than for purifying active proteins. |

Solubilization of Intact Macromolecular Complexes

Protein Reconstitution into Lipid Bilayers and Liposomesserva.denih.govnih.govnih.govbiosynth.comagscientific.com

Following solubilization and purification, it is often necessary to reintroduce membrane proteins into a lipid environment to study their function. wikipedia.org this compound is widely used for this purpose, a process known as reconstitution. serva.denih.gov The goal is to create proteoliposomes, which are artificial lipid vesicles containing the protein of interest, providing a simplified and controlled system for functional assays. nih.gov The high CMC of this compound is particularly advantageous here, as its rapid removal by methods like dialysis or gel filtration promotes the self-assembly of lipids and the proper integration of the protein into the newly formed bilayer. serva.deagscientific.com

Several methods are employed to reconstitute membrane proteins into liposomes using this compound. d-nb.info A common approach involves mixing the purified protein-detergent complex with phospholipids that have also been solubilized by the detergent. d-nb.info The subsequent removal of the detergent is the critical step that drives the formation of proteoliposomes. d-nb.info

Detergent Dialysis: This is one of the most widely used methods. d-nb.info The protein-lipid-detergent mixture is placed in a dialysis bag with a specific molecular weight cut-off that allows the small detergent monomers to pass through while retaining the larger protein and lipid components. d-nb.info As the detergent concentration drops below its CMC, the lipids self-assemble into bilayers, incorporating the membrane protein. d-nb.info This method was used to form proteoliposomes containing protein-translocation enzymes from E. coli that were capable of energy-dependent translocation. pnas.org

Gel Filtration Chromatography: This technique separates molecules based on size. The protein-lipid-detergent mixture is passed through a column containing a porous resin. The larger, newly forming proteoliposomes pass through the column more quickly, while the smaller detergent micelles are retained, effectively separating them. serva.de

Adsorption: Another method involves the addition of hydrophobic beads (e.g., Bio-Beads) to the mixture. nih.gov These beads have a high affinity for detergent molecules and effectively remove them from the solution, triggering the formation of proteoliposomes.

The choice of reconstitution method can influence the final state of the protein in the membrane. For example, a study on the neuronal Ca2+ sensor Synaptotagmin-1 found that reconstitution using this compound resulted in an aggregated state, whereas using a different detergent, CHAPS, yielded a largely monomeric and functional protein. nih.gov This highlights the importance of empirical testing to find the optimal reconstitution conditions for each specific protein. anu.edu.au

Stability and Integrity of Reconstituted Proteoliposomes

Proteoliposomes are artificially prepared vesicles in which purified proteins are incorporated into a lipid bilayer, mimicking a natural cell membrane. OGP plays a crucial role in the formation of these structures through detergent-mediated reconstitution. The process typically involves solubilizing both the target membrane protein and lipids with OGP, followed by the removal of the detergent. As the detergent concentration decreases, the lipids self-assemble into a bilayer, incorporating the protein to form proteoliposomes.

The stability and integrity of these reconstituted proteoliposomes are critical for their use in functional and structural studies. Research has shown that OGP-mediated reconstitution can lead to the formation of stable proteoliposomes. For instance, studies on the reconstitution of meningococcal and gonococcal outer membrane proteins demonstrated that OGP-mediated reconstitution resulted in all of the protein being incorporated into the lipid bilayer. researchgate.netresearchgate.net However, the initial protein-to-lipid ratio is a key factor; at higher ratios, protein incorporation may be less efficient. researchgate.netresearchgate.net

The choice of detergent and lipid composition significantly impacts the outcome of reconstitution. In a study involving the bacterial multidrug transporter AcrB, the combination of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and the detergent n-decyl-β-D-maltopyranoside (DM) yielded intact and homogenous proteoliposomes. pnas.org In contrast, when OGP was used with POPC, there was infrequent insertion of the protein into the liposomes, with more of the protein found in micelles or as aggregates. pnas.org This highlights that while OGP is a valuable tool, its effectiveness can be system-dependent, and optimization of reconstitution conditions is often necessary.

Applications in Ion Channel and Transporter Studies

OGP has been instrumental in advancing the study of ion channels and transporters, which are integral membrane proteins that control the passage of ions and other molecules across cellular membranes. chemsynlab.comnews-medical.net These proteins are fundamental to numerous physiological processes, including nerve signaling and cardiac function. nih.gov To understand their mechanisms, researchers often need to isolate and study them in a controlled environment, a task for which OGP is well-suited. nih.gov

The detergent's ability to solubilize and stabilize these proteins without denaturing them is a key advantage. serva.de This allows for their functional reconstitution into artificial membranes, such as planar lipid bilayers or proteoliposomes, where their activity can be measured using electrophysiological techniques like patch-clamping. nih.govfrontiersin.org For example, OGP has been successfully used in the functional reconstitution of various membrane proteins, including ion channel complexes. serva.de

In one study, OGP was used to solubilize the human erythrocyte glucose transporter, a key transport protein. nih.gov Notably, among several detergents tested, only OGP was effective at both solubilizing the transporter and not interfering with its subsequent analysis. nih.gov However, OGP can sometimes influence the function of the protein under investigation. Research on the bacterial leucine (B10760876) transporter (LeuT) revealed that OGP had a significant inhibitory effect on the binding of the substrate to a secondary site (the S2 site). pnas.org Structural analysis confirmed the presence of an OGP molecule bound within this S2 site, highlighting the importance of considering potential detergent-protein interactions when interpreting functional data. pnas.org

Interactive Data Table: OGP in Ion Channel and Transporter Research

| Protein Studied | Organism/Source | Key Finding with OGP |

| Ion Channel Complexes | Various | Successful functional reconstitution. serva.de |

| Glucose Transporter | Human Erythrocyte | Effective solubilization without interference in analysis. nih.gov |

| Leucine Transporter (LeuT) | Aquifex aeolicus | OGP inhibited substrate binding by occupying the S2 site. pnas.org |

Protein Crystallization and Structural Elucidation

OGP has proven to be a valuable tool in the crystallization of membrane proteins, a critical step for determining their three-dimensional structure using X-ray crystallography. chemsynlab.commdpi.commpbio.com Its ability to form small, uniform micelles and its high critical micelle concentration (CMC) facilitate its removal from protein preparations, which can be advantageous for crystal growth. serva.de

OGP as an Additive for Enhanced Crystallization

In many cases, OGP is used as an additive in crystallization screens to improve the chances of obtaining high-quality crystals. hamptonresearch.com It can help to maintain the solubility and stability of the membrane protein in the crystallization drop, preventing aggregation and promoting the formation of an ordered crystal lattice. For instance, OGP has been successfully used in the crystallization of proteins like tumor necrosis factor. serva.de

The presence of OGP can also influence the crystal packing and the resulting crystal form. In the structural studies of the Haemophilus influenzae tellurite-resistance protein A (TehA), crystals were obtained in the presence of OGP. nih.gov

Cryo-Electron Microscopy (Cryo-EM) Studies of Membrane Proteins

With the rise of cryo-electron microscopy (cryo-EM) as a powerful technique for determining the structure of large protein complexes, OGP has found new applications. chemsynlab.comlubio.ch In cryo-EM, a protein solution is rapidly frozen, and the resulting single particles are imaged with an electron microscope. OGP can be used to solubilize and purify membrane proteins before they are prepared for cryo-EM analysis. nih.govnih.gov

Role in Structural Biology of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) represent the largest family of membrane proteins and are major targets for drug development. nih.gov Determining their structures is crucial for understanding their function and for designing new therapeutics. However, GPCRs are notoriously unstable, making their structural analysis challenging. nih.gov

OGP has been employed in the structural biology of GPCRs, although its use can be nuanced. While small detergents like OGP are theoretically well-suited for crystallization due to their small micelle size, they can also be more denaturing than other detergents. nih.gov This has sometimes limited their application for certain GPCR targets. nih.gov

Nevertheless, for some GPCRs, particularly those that have been thermostabilized through protein engineering, OGP has been used successfully. rockefeller.edu For example, a stabilized mutant of the chemokine receptor CCR5 could be purified in the presence of OGP. rockefeller.edu Atomistic molecular dynamics simulations have provided insights into the interactions between GPCRs and various detergents. These studies suggest that shorter-chain glucosides like OGP may occlude less of the hydrophobic surface of the transmembrane region compared to longer-chain detergents. acs.org However, the high mobility of OGP within the micelle can also lead to destabilization of the GPCR structure. acs.org

Interactive Data Table: OGP in Structural Biology

| Technique | Protein Target | Role of OGP | Key Outcome |

| X-ray Crystallography | Tumor Necrosis Factor | Crystallization agent. serva.de | Successful crystallization. serva.de |

| X-ray Crystallography | H. influenzae TehA | Solubilization and crystallization. nih.gov | Crystal structure obtained. nih.gov |

| Cryo-EM | H. influenzae TehA | Detergent for purification. nih.govresearchgate.net | 3.1 Å resolution structure. nih.govresearchgate.net |

| Cryo-EM | GPCRs and Ion Channels | Solubilization and stabilization. chemsynlab.com | Structural determination enabled. chemsynlab.com |

| Purification | Stabilized CCR5 (GPCR) | Detergent for purification. rockefeller.edu | Successful purification of a stable construct. rockefeller.edu |

Biophysical Characterization of Detergent-Protein-Lipid Interactions

Understanding the intricate interactions between detergents, proteins, and lipids is fundamental to membrane protein research. openbiologyjournal.comresearchgate.net Biophysical techniques, such as isothermal titration calorimetry (ITC), are powerful tools for characterizing the thermodynamics of these interactions. nih.govnih.gov ITC directly measures the heat changes that occur upon binding, providing quantitative information about the binding affinity, stoichiometry, and the enthalpic and entropic contributions to the interaction. nih.govnih.gov

Studies using ITC have been employed to investigate the interaction of OGP with lipid membranes. For example, the binding of OGP to lipid vesicles has been characterized, revealing details about the partitioning of the detergent into the membrane. nih.gov These studies have shown that the enthalpy of partitioning can be either exothermic or endothermic, depending on the concentration of OGP already present in the membrane. nih.gov

The interaction of OGP with proteins in the presence of lipids has also been a subject of investigation. Such studies are crucial for understanding how detergents facilitate the solubilization of membrane proteins and how they might affect the protein's interaction with its native lipid environment. The thermodynamics of protein-lipid interactions can be significantly influenced by the presence of detergents. For instance, while ITC can be used to measure the free energies of protein folding in a detergent environment, it's important to recognize that the detergent perturbs the natural structure of the lipid bilayer. nih.gov

A recent study investigated the reversible folding of the bacterial leucine transporter LeuT using a urea (B33335) titration. nih.gov This experiment required only a small amount of OGP, which was proposed to help maintain the structure of the bilayer. nih.gov Such biophysical characterizations are essential for refining our understanding of how to best utilize detergents like OGP in the study of membrane proteins, ensuring that the experimental conditions are as close to physiological as possible while still allowing for the isolation and analysis of these complex molecules.

Assessing Protein Stability and Aggregation State in Detergent Systems

A primary application of this compound in membrane protein research is the solubilization and stabilization of these proteins from their native membrane environment. chemsynlab.commoleculardepot.com As a mild, non-denaturing detergent, OG disrupts the lipid bilayer and forms mixed micelles with the membrane proteins, effectively extracting them while aiming to preserve their native conformation and function. chemsynlab.comwikipedia.org The choice of detergent and its concentration are critical for maintaining the stability of the solubilized protein and preventing aggregation.

Researchers employ various biophysical techniques to assess the stability and aggregation state of membrane proteins in OG-containing solutions. Techniques such as size-exclusion chromatography (SEC), dynamic light scattering (DLS), and analytical ultracentrifugation are used to determine the oligomeric state and homogeneity of the protein-detergent complexes. nih.gov These methods help to identify conditions that favor a monodisperse preparation, which is often a prerequisite for successful structural studies like X-ray crystallography and cryo-electron microscopy.

The stability of a membrane protein in an OG solution can be further evaluated by monitoring its functional activity over time or its resistance to thermal or chemical denaturation. The goal is to find the optimal OG concentration and buffer conditions that maintain the protein in a stable, non-aggregated, and functionally active state for downstream applications.

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | 18-25 mM | chemsynlab.commdpi.comopenbiologyjournal.comsigmaaldrich.com |

| Aggregation Number | 27-100 | chemsynlab.comnih.gov |

| Micellar Molecular Weight | ~8,000 - 29,000 Da | nih.govsigmaaldrich.com |

| Appearance | White to off-white powder | chemsynlab.comchemimpex.com |

| Molecular Formula | C14H28O6 | chemsynlab.commpbio.com |

| Molecular Weight | 292.37 g/mol | chemsynlab.commpbio.com |

Interactive Data Table: Properties of this compound.

Analysis of Detergent-Induced Lipid Depletion in Membrane Protein Preparations

During the solubilization process with detergents like this compound, the native lipid environment of the membrane protein is replaced by detergent micelles. This process can lead to the depletion of specific lipids that may be crucial for the protein's structure and function. The extent of this lipid depletion is a significant factor to consider in the interpretation of experimental results.

Researchers have developed methods to analyze the lipid content of purified membrane protein-detergent complexes. Techniques such as mass spectrometry and chromatography are employed to identify and quantify the co-purified lipids. This analysis provides insights into the specific lipid interactions that may be important for protein stability and activity.

For instance, studies have shown that certain annular lipids, which directly interact with the transmembrane surface of the protein, can be essential for maintaining its native fold and function. The use of OG, while effective for solubilization, may strip away these critical lipids. Therefore, understanding the extent of lipid depletion is vital for designing experiments where the lipid environment needs to be carefully controlled, such as in functional reconstitution studies. In some cases, researchers may add back specific lipids to the OG-solubilized protein preparation to restore or enhance its activity.

Functional Assays of Solubilized and Reconstituted Proteins

A key objective in membrane protein research is to study their function in a controlled in vitro environment. This compound facilitates this by allowing for the solubilization and subsequent functional characterization of these proteins. chemsynlab.comserva.de Once solubilized, the functional activity of enzymes, transporters, and receptors can be assayed directly in the detergent solution.

However, for many membrane proteins, a lipid bilayer environment is necessary for their proper function. In such cases, OG is used to first solubilize the protein, which is then reconstituted into artificial lipid bilayers, such as liposomes or nanodiscs. pnas.orgacs.org The high critical micelle concentration (CMC) of OG makes it readily removable by methods like dialysis, which is advantageous for the reconstitution process. chemsynlab.com As the detergent is removed, the lipid molecules self-assemble around the membrane protein, forming a proteoliposome or a nanodisc-embedded protein.

Biocompatibility and Biological Interactions

Interactions with Erythrocyte Membranesopenbiologyjournal.com

The interaction of Octyl-beta-D-glucopyranoside with red blood cell (erythrocyte) membranes is a well-documented phenomenon that highlights the compound's complex effects on membrane stability. Studies have been conducted on both human and rat erythrocytes to understand these interactions. researchgate.netopenbiologyjournal.com

This compound exhibits both hemolytic (cell-rupturing) and antihemolytic (cell-protecting) activities, which are dependent on its concentration. openbiologyjournal.com In studies using a hypotonic medium to induce stress on red blood cells, low concentrations of OG were found to protect the cells from lysis, while higher concentrations caused it. researchgate.netopenbiologyjournal.com For instance, one study observed a hemolysis rate of 10-16% under certain conditions. nih.govresearchgate.net The concentration required to cause 50% hemolysis (HC50) in an isotonic medium was determined to be 8.35 mM for human erythrocytes and 8.21 mM for rat erythrocytes. openbiologyjournal.com

The dual nature of OG's interaction with erythrocyte membranes is described as a biphasic effect. openbiologyjournal.comopenbiologyjournal.com At low concentrations, the surfactant molecules insert into the lipid bilayer, which is thought to expand the membrane and increase the cell's critical hemolytic volume, thereby stabilizing it against hypotonic stress. openbiologyjournal.com Conversely, at concentrations above a certain threshold, the surfactant disrupts the membrane integrity, leading to cell lysis. openbiologyjournal.com This biphasic behavior is observed in both human and rat erythrocytes. researchgate.net

Table 1: Biphasic Effect of this compound on Erythrocyte Stability This table summarizes the concentration-dependent effects of OG on human and rat erythrocytes under hypotonic stress conditions.

| Effect | Concentration Range (Human Erythrocytes) | Concentration Range (Rat Erythrocytes) | Outcome |

| Antihemolytic (Protective) | 0.2 - 3.0 mM | 0.1 - 3.0 mM | Stabilizes membrane, reduces hemolysis. openbiologyjournal.com |

| Hemolytic (Lytic) | > 5.0 mM | > 5.0 mM | Disrupts membrane, causes cell lysis. openbiologyjournal.com |

The composition of the erythrocyte membrane influences the degree of interaction with this compound. Research has shown that OG has a greater antihemolytic potency on rat erythrocytes compared to human erythrocytes. openbiologyjournal.comresearchgate.net This difference is attributed to variations in the lipoprotein structure of the cell membranes between the two species. openbiologyjournal.comresearchgate.net Additionally, rat erythrocytes have been noted to be more sensitive to hypotonic shock than human erythrocytes, which may also play a role in the observed differences in surfactant interaction. openbiologyjournal.com

Biphasic Effects on Membrane Stability

Cellular Permeabilization Studiesabcam.comagscientific.com

A significant application of this compound in cell biology is its use as a permeabilizing agent. It can selectively create pores in cell membranes, allowing macromolecules to enter the cell for analysis without causing complete cell destruction. abcam.comagscientific.com

This compound is effective in permeabilizing the membranes of cells that have been previously fixed, typically with paraformaldehyde. abcam.comagscientific.com Fixation stabilizes the cellular structure and preserves intracellular antigens. nih.gov Subsequent treatment with OG renders the cell membrane permeable, which is a crucial step in techniques like flow cytometry. nih.gov This method allows antibodies and other labeling agents to access intracellular targets, such as the protein vimentin (B1176767) in leukocytes, without significantly altering cell surface antigens. nih.gov A similar technique has been used for alveolar macrophages. nih.gov

Table 2: Protocol for Permeabilization of Fixed Leukocytes This table outlines the general steps for using OG to permeabilize fixed cells for immunofluorescence staining.

| Step | Agent | Purpose | Reference |

| 1. Fixation | Paraformaldehyde | Stabilizes cell membrane and preserves intracellular antigens. | nih.gov |

| 2. Permeabilization | n-octyl-beta-D-glucopyranoside | Creates pores in the cell membrane to allow antibody entry. | nih.gov |

| 3. Staining | Fluorescently-labeled antibodies | Bind to specific intracellular antigens for detection. | nih.gov |

In organisms with tough outer cell walls, such as the microalgae Symbiodiniaceae, gaining access to the underlying cellular components can be challenging. Research has demonstrated a method where OG is used to first disrupt the outer plasma membrane. researchgate.netresearchgate.net This initial permeabilization allows larger digestive enzymes, such as Cellulase and Macerozyme, to penetrate and break down the underlying cellulosic cell wall. researchgate.net This sequential treatment resulted in a 61% reduction in cell wall staining, indicating significant digestion and successful generation of viable protoplasts. researchgate.net

Permeabilization of Fixed Cells

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are essential for evaluating the biocompatibility of chemical compounds by assessing their effects on cultured cells. These assays measure the degree to which a substance can cause damage or death to cells, providing crucial information about its potential toxicity. For this compound, a non-ionic surfactant, understanding its interaction with cells at a microscopic level is vital for its application in biochemical and pharmaceutical research.

Impact on Cancerous and Non-Cancerous Cell Lines

Research into the cytotoxic effects of this compound has been conducted on both cancerous and non-cancerous cell lines to determine its differential impact. One study specifically investigated the in vitro cytotoxicity of this compound on HeLa cells, a human cervical cancer cell line, and on H9c2 myoblast cells, a non-cancerous cell line derived from rat heart tissue. nih.govresearchgate.net This comparative approach is critical for understanding the compound's potential for selective toxicity.

The findings from these studies indicate that this compound exhibits cytotoxic activity against the HeLa cancerous cell line. nih.govresearchgate.net In contrast, its effect on the non-cancerous H9c2 cell line was also evaluated to understand its broader biological interactions. nih.govresearchgate.net

Furthermore, studies on other related carbohydrate surfactants provide a broader context for the cytotoxicity of this class of molecules. For instance, research on triazole-containing alkyl β-D-glucopyranosides has shown that their cytotoxicity in the Jurkat human T-cell leukemia cell line is influenced by the length of their hydrophobic tail. umw.eduresearchgate.net Specifically, the IC50 values, which represent the concentration of a substance needed to inhibit a biological process by 50%, were found to decrease as the hydrophobic tail length increased from 8 to 16 carbons. researchgate.net It is also noted that many carbohydrate surfactants with hydrocarbon tails are considered to be relatively non-toxic in vitro, with some showing no cytotoxicity even at millimolar concentrations. umw.edu

The general consensus from various studies is that many carbohydrate-based surfactants, including this compound, tend to cause cell death through apoptosis (programmed cell death) rather than necrosis (cell death due to injury). umw.eduresearchgate.net

Cytotoxicity of this compound and Related Compounds on Different Cell Lines

| Compound | Cell Line | Cell Type | Key Findings | Reference |

| This compound | HeLa | Cancerous (Human Cervical Cancer) | Exhibited cytotoxic effects. | nih.govresearchgate.net |

| This compound | H9c2 | Non-cancerous (Rat Myoblast) | Cytotoxicity was evaluated. | nih.govresearchgate.net |

| Triazole-linked alkyl β-glucopyranosides | Jurkat | Cancerous (Human T-Cell Leukemia) | Cytotoxicity increased with longer hydrophobic tails. | umw.eduresearchgate.net |

Advanced Analytical and Computational Methodologies

Chromatographic Techniques

Chromatographic methods are essential for the purification and analysis of Octyl-beta-D-glucopyranoside and its aggregates.